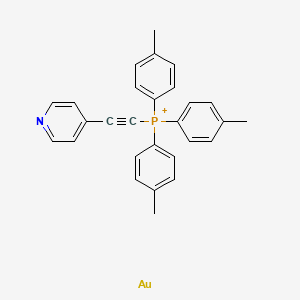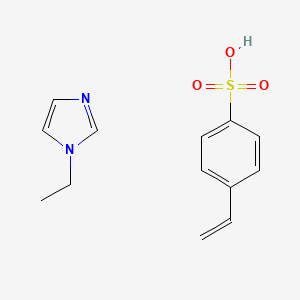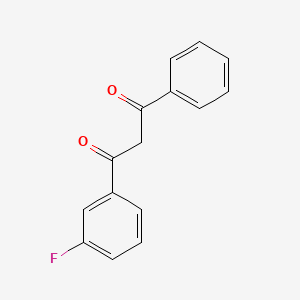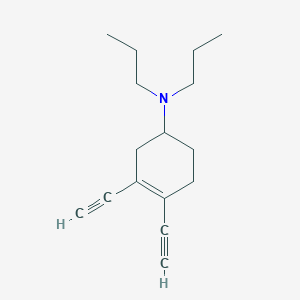
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring with amine and diethynyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-Cyclohexen-1-amine with diethynyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the amine group and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The amine and diethynyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions, while the diethynyl groups may participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of biological pathways or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclohexen-1-amine, 4-ethynyl-N,N-dipropyl-
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Uniqueness
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is unique due to the presence of both amine and diethynyl groups on the cyclohexene ring
Eigenschaften
CAS-Nummer |
834918-98-8 |
|---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
3,4-diethynyl-N,N-dipropylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C16H23N/c1-5-11-17(12-6-2)16-10-9-14(7-3)15(8-4)13-16/h3-4,16H,5-6,9-13H2,1-2H3 |
InChI-Schlüssel |
MEZDRMJNVFHPSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CCC(=C(C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


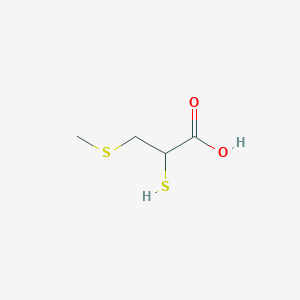
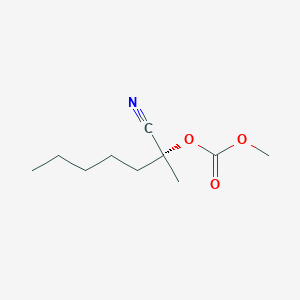
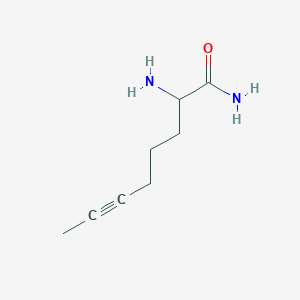
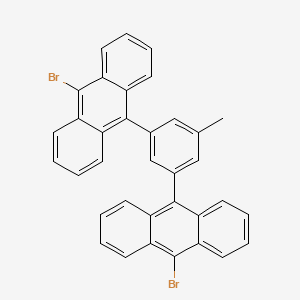
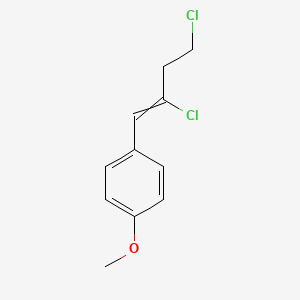
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
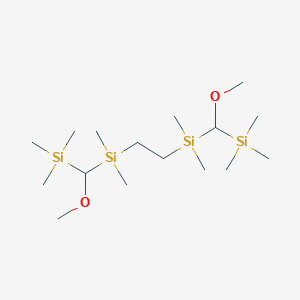
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
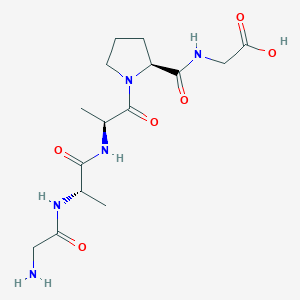
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
